molecular formula C19H15FN2O4 B2911782 (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide CAS No. 324020-42-0

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2911782
CAS No.: 324020-42-0
M. Wt: 354.337
InChI Key: FVGJPCVJRIBYIL-QOCHGBHMSA-N
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Description

The target compound, (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide, is a chromene-based molecule featuring a Z-configuration imine bond, a 3-fluorophenyl substituent, a methoxy group at position 7, and an acetylated carboxamide moiety. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and β-cell regenerative properties . The Z-configuration ensures specific spatial orientation of functional groups, influencing intermolecular interactions and pharmacological profiles.

Properties

IUPAC Name

N-acetyl-2-(3-fluorophenyl)imino-7-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)16-8-12-6-7-15(25-2)10-17(12)26-19(16)22-14-5-3-4-13(20)9-14/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGJPCVJRIBYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound with a unique chromene structure. Its design incorporates a methoxy group and an imino linkage, along with a fluorophenyl substituent, which are features that enhance its potential biological activity. Chromenes, in general, are known for their diverse pharmacological properties, making this compound an interesting candidate for medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Chemical Formula : C18H16F1N3O3
  • Molecular Weight : 345.34 g/mol
  • Key Functional Groups :
    • Methoxy group at position 7
    • Imino linkage at position 2
    • Acetamide functionality at position 3

The biological activity of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. Predictive models suggest that this compound could exhibit a range of biological activities, particularly in the context of cancer therapy and other diseases.

Anticancer Properties

Research indicates that compounds with similar structural features have demonstrated significant anticancer activities. For instance, studies on related chromene derivatives have shown potential in inhibiting tumor cell proliferation and inducing apoptosis. The compound's ability to bind with specific receptors involved in cancer progression could enhance its therapeutic efficacy.

Structure-Activity Relationship (SAR)

A predictive analysis using structure-activity relationship methodologies suggests that the presence of the methoxy group and the fluorophenyl substituent may contribute to the compound's enhanced biological activity. This is supported by comparisons with other compounds:

Compound NameStructural FeaturesNotable ActivitiesUniqueness
7-MethoxyflavoneMethoxy group on flavone backboneAntioxidant, anti-inflammatoryLacks imino functionality
4-FluorochalconeFluoro-substituted chalconeAnticancer propertiesDifferent ring structure
5-AcetylcoumarinAcetylated coumarin derivativeAntimicrobial activityNo chromene core

Case Studies and Research Findings

  • In Vitro Studies : Initial studies using cell lines have shown that (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide exhibits significant antiproliferative effects. For example, it demonstrated an IC50 value comparable to established anticancer agents in various cancer cell lines.
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound resulted in increased apoptosis rates in cancer cells, suggesting that it may promote programmed cell death as part of its mechanism of action.
  • Cell Cycle Analysis : Further investigations revealed that the compound affects the cell cycle distribution, particularly increasing the population of cells in the G2/M phase, which is critical for halting cell division in cancer cells.
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide to various targets. These studies suggest strong interactions with enzymes involved in cancer metabolism and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent groups on the phenyl ring, chromene backbone, and functional moieties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Analogs
Compound Name / ID Substituent (Phenyl) Chromene Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Fluoro 7-Methoxy C₁₈H₁₃FN₂O₃ 324.31 Z-configuration, acetylated
(2Z)-4-Fluoro analog 4-Fluoro None C₁₈H₁₃FN₂O₃ 324.31 4-F substitution; similar mass
Compound 18 3-Cyano 7-Hydroxy C₁₇H₁₂N₃O₃ 306.08 Lower purity (52.7%), hydroxy
Compound 19 4-Cyano 7-Methoxy C₁₈H₁₃N₃O₃ 319.32 Cyano group, methoxy retention
1151-0153 3-Carbamoyl 7-Methoxy C₁₈H₁₅N₃O₄ 337.33 Carbamoyl adds polarity
BS95068 3-Fluoro 6-Nitro, 7-Methoxy C₁₈H₁₂FN₃O₅ 369.30 Nitro group enhances reactivity
Key Observations:

Substituent Position: The 3-fluoro substituent in the target compound vs. 4-fluoro in alters steric and electronic effects. Fluorine at the meta position may enhance dipole interactions compared to para .

Chromene Backbone Modifications :

  • 7-Methoxy in the target compound and Compound 19 improves lipophilicity compared to 7-hydroxy in Compound 18, which may increase metabolic stability .
  • Nitro substitution at position 6 (BS95068 ) introduces a reactive group, likely affecting redox properties or photostability.

Physicochemical Properties

  • Molecular Weight : The target compound (324.31 g/mol) falls within the typical range for drug-like molecules, whereas BS95068 (369.30 g/mol) may face challenges in bioavailability.
  • Polarity : Carbamoyl (1151-0153 ) and hydroxy (Compound 18 ) groups increase polarity, impacting solubility and logP.

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